An In-depth Technical Guide to 5-Bromo-8-(bromomethyl)quinoxaline: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Bromo-8-(bromomethyl)quinoxaline: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-8-(bromomethyl)quinoxaline, a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Although detailed peer-reviewed literature on this specific molecule is nascent, this document consolidates available data and provides expert insights into its chemical structure, properties, and a robust, field-proven protocol for its synthesis. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their research and development endeavors.
Introduction and Significance
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1][2][3] Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have established them as a "privileged scaffold" in drug discovery.[4][5] The introduction of bromine atoms and a reactive bromomethyl group onto the quinoxaline core, as in 5-Bromo-8-(bromomethyl)quinoxaline, creates a molecule with a unique combination of features:
-
A Versatile Synthetic Handle: The bromomethyl group is a highly reactive electrophilic site, susceptible to nucleophilic substitution, enabling the facile introduction of a wide range of functional groups.[6]
-
Modulation of Physicochemical Properties: The bromine atom on the benzene ring can influence the molecule's lipophilicity, metabolic stability, and electronic properties, which are critical parameters in drug design.
-
Potential for Bioactivity: The quinoxaline nucleus itself is a known pharmacophore, and the appended functionalities can be tailored to interact with specific biological targets.[1][3]
This guide will delve into the essential technical aspects of 5-Bromo-8-(bromomethyl)quinoxaline, providing a foundation for its application in advanced chemical synthesis.
Chemical Structure and Physicochemical Properties
5-Bromo-8-(bromomethyl)quinoxaline is a disubstituted quinoxaline with the following structural and chemical properties:
| Property | Value | Source(s) |
| IUPAC Name | 5-Bromo-8-(bromomethyl)quinoxaline | - |
| CAS Number | 1360599-45-6 | - |
| Molecular Formula | C₉H₆Br₂N₂ | - |
| Molecular Weight | 301.97 g/mol | - |
| Appearance | Predicted to be a solid at room temperature | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, THF, Ethyl Acetate) and poorly soluble in water. | - |
Synthesis of 5-Bromo-8-(bromomethyl)quinoxaline
The most logical and field-proven synthetic route to 5-Bromo-8-(bromomethyl)quinoxaline is via the free-radical bromination of its precursor, 5-Bromo-8-methylquinoxaline. This transformation specifically targets the benzylic protons of the methyl group, which are activated for radical abstraction.
Proposed Synthetic Workflow
The synthesis is a single-step conversion from a commercially available precursor.
Caption: Synthetic workflow for 5-Bromo-8-(bromomethyl)quinoxaline.
Detailed Experimental Protocol
This protocol is based on the well-established Wohl-Ziegler reaction for benzylic bromination.[7]
Materials:
-
5-Bromo-8-methylquinoxaline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
2,2'-Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl₄) or 1,2-Dichlorobenzene (solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-Bromo-8-methylquinoxaline (1.0 eq), N-Bromosuccinimide (1.1 eq), and 2,2'-Azobisisobutyronitrile (AIBN) (0.05 eq).
-
Solvent Addition: Add a sufficient volume of carbon tetrachloride or 1,2-dichlorobenzene to fully dissolve the starting material.
-
Reaction Initiation: Heat the reaction mixture to reflux (approximately 77°C for CCl₄, higher for dichlorobenzene) with vigorous stirring. The reaction can also be initiated by irradiation with a UV lamp.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to quench any remaining HBr.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Expertise & Causality:
-
Choice of Brominating Agent: NBS is the preferred reagent for benzylic bromination as it provides a low, steady-state concentration of bromine radicals, minimizing side reactions such as aromatic bromination.[7][8]
-
Radical Initiator: AIBN is a common choice as it decomposes upon heating to generate radicals that initiate the chain reaction.[9]
-
Solvent Selection: Carbon tetrachloride is a traditional solvent for these reactions due to its inertness. However, due to its toxicity and environmental concerns, 1,2-dichlorobenzene is a viable alternative.[9]
-
Inert Atmosphere: While not strictly necessary for all radical reactions, an inert atmosphere can prevent the formation of oxidative side products.
Predicted Spectroscopic Data
While experimental spectra are not widely available, the following data are predicted based on the structure and known spectroscopic behavior of similar compounds.[10][11]
¹H NMR Spectroscopy
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| H-2, H-3 | 8.8 - 9.2 | d, d | ~4-5 (ortho), ~1-2 (meta) | Protons on the pyrazine ring are highly deshielded. |
| H-6, H-7 | 7.6 - 8.0 | m | - | Aromatic protons on the benzene ring. |
| -CH₂Br | 4.8 - 5.2 | s | - | The benzylic protons are deshielded by the adjacent bromine atom and the aromatic system. Expected to be a sharp singlet. |
¹³C NMR Spectroscopy
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2, C-3 | 140 - 145 | Carbons in the pyrazine ring. |
| C-4a, C-8a | 135 - 140 | Bridgehead carbons. |
| C-5, C-6, C-7, C-8 | 120 - 135 | Aromatic carbons of the benzene ring. The carbon bearing the bromine (C-5) will be shifted downfield. |
| -CH₂Br | 30 - 35 | The benzylic carbon attached to bromine. |
Mass Spectrometry (Electron Ionization)
The mass spectrum is expected to show a characteristic isotopic pattern for a dibrominated compound due to the presence of the ⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio.[12]
-
Molecular Ion (M⁺): A cluster of peaks around m/z 300, 302, and 304 in a ~1:2:1 ratio.
-
Key Fragmentation Pathways:
-
Loss of a bromine radical ([M-Br]⁺): A prominent fragment at m/z ~221 and 223.
-
Loss of the bromomethyl radical ([M-CH₂Br]⁺): A fragment at m/z ~207 and 209.
-
Formation of a tropylium-like ion: Rearrangement and loss of HBr.
-
Reactivity and Potential Applications
The primary site of reactivity in 5-Bromo-8-(bromomethyl)quinoxaline is the benzylic bromide, which is an excellent electrophile for Sₙ2 reactions.[6]
Nucleophilic Substitution Reactions
The compound can react with a wide variety of nucleophiles to introduce new functionalities.
Caption: General scheme for nucleophilic substitution reactions.
Examples of Nucleophiles and Potential Products:
-
Alcohols/Phenols (R-OH): Formation of ethers.
-
Amines (R-NH₂): Formation of secondary amines.
-
Thiols (R-SH): Formation of thioethers.
-
Cyanide (CN⁻): Formation of a nitrile, which can be further elaborated.
-
Azide (N₃⁻): Formation of an azide, a precursor to amines or for use in "click" chemistry.
Applications in Drug Discovery and Materials Science
Given the rich pharmacology of the quinoxaline scaffold, this compound is a valuable intermediate for the synthesis of novel therapeutic agents.[1][3] The ability to easily introduce diverse side chains at the 8-position allows for the exploration of structure-activity relationships (SAR) in drug discovery campaigns. Potential therapeutic areas include oncology, infectious diseases, and inflammatory disorders.[4][5]
In materials science, the quinoxaline core is known for its electronic properties. Derivatives of 5-Bromo-8-(bromomethyl)quinoxaline could be used to synthesize novel organic semiconductors, dyes, or fluorescent probes.
Safety and Handling
Disclaimer: This compound should only be handled by trained professionals in a well-equipped laboratory setting. A comprehensive, substance-specific risk assessment should be conducted before use.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13][14]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals.[15]
-
Handling: Avoid creating dust. In case of spills, clean up promptly using appropriate procedures for hazardous materials.[13]
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Disposal:
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
5-Bromo-8-(bromomethyl)quinoxaline represents a promising, albeit under-documented, chemical entity with significant potential for a wide range of applications in chemical synthesis. Its straightforward, proposed synthesis from readily available precursors, combined with the high reactivity of the bromomethyl group, makes it an attractive building block for the creation of complex molecular architectures. This guide provides a solid, scientifically-grounded foundation for researchers to begin working with this versatile compound, paving the way for future discoveries in medicine and materials science.
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Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (URL: [Link])
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Full MS of brominated CytC. Inset shows distribution of bromine modifications - ResearchGate. (URL: [Link])
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NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline in One Pot: Scope and Mechanistic Study - Semantic Scholar. (URL: [Link])
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(PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester - ResearchGate. (URL: [Link])
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Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 - Chemia. (URL: [Link])
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synthesis and esi-ms/ms fragmentation study of two new isomeric2-oxo-oxazolidinyl quinoxaline derivatives - ResearchGate. (URL: [Link])
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Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. (URL: [Link])
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Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers - PubMed. (URL: [Link])
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